molecular formula C8H15Cl2N3S B1404914 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 1448134-24-4

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1404914
CAS No.: 1448134-24-4
M. Wt: 256.2 g/mol
InChI Key: PZHGNMFSSMHARP-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride is a piperidine derivative with a 1,3-thiazol-2-yl substituent. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical research. Its core structure—a piperidine ring with an amine group at the 4-position—is a common scaffold in drug discovery, particularly for targeting ion channels, enzymes, and receptors.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.2ClH/c9-7-1-4-11(5-2-7)8-10-3-6-12-8;;/h3,6-7H,1-2,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHGNMFSSMHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole ring is typically synthesized via cyclocondensation reactions involving thiourea derivatives and α-haloketones or α-haloaldehydes. This reaction is conducted under controlled acidic to neutral pH (4–6) and moderate temperatures (60–80°C) to optimize yield and minimize side reactions. The sulfur and nitrogen atoms in the thiazole ring originate from the thiourea reagent, while the carbon skeleton is provided by the haloketone.

Salt Formation (Dihydrochloride)

The free base amine is converted into the dihydrochloride salt by treatment with hydrogen chloride in ethanol or anhydrous HCl gas. This step improves the compound’s stability, crystallinity, and water solubility, which are critical for pharmaceutical applications.

Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Notes
Thiazole ring synthesis Thiourea + α-haloketone Ethanol/Methanol 60–80°C Controlled pH 4–6 to avoid side reactions
Piperidine coupling Piperidin-4-amine + halogenated thiazole or aldehyde intermediate + NaBH₃CN or H₂/Pd-C Ethanol/Methanol Room temp to 50°C Reductive amination or nucleophilic substitution
Salt formation HCl in ethanol or HCl gas Ethanol Room temperature Formation of dihydrochloride salt
Purification Column chromatography (silica gel), recrystallization MeOH/CH₂Cl₂ Ambient TLC and HPLC monitoring

Purification is typically achieved by silica gel column chromatography using methanol/dichloromethane mixtures, followed by recrystallization to ensure high purity (>95%). Reaction progress and purity are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Analytical Validation of the Product

Post-synthesis, the compound’s structural integrity and purity are validated by:

Industrial and Scale-Up Considerations

Industrial synthesis adapts the above laboratory methods with optimization for:

  • Higher reaction concentrations to improve throughput
  • Use of continuous flow reactors for better control of exothermic steps
  • Crystallization techniques for efficient isolation of the dihydrochloride salt
  • Waste minimization and solvent recycling to meet environmental standards

Patent literature indicates the use of strong bases and controlled reaction conditions to improve yields and purity of thiazole derivatives, which can be adapted for this compound’s synthesis.

Summary Table: Preparation Methods of 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Thiazole ring synthesis Thiourea + α-haloketone, pH 4–6, 60–80°C Formation of thiazole core High yield with minimal side products
Piperidine coupling Piperidin-4-amine + NaBH₃CN or H₂/Pd-C Attach piperidine amine group Selective substitution or reductive amination
Salt formation HCl in ethanol Convert to dihydrochloride salt Improved stability and solubility
Purification Column chromatography, recrystallization Remove impurities Purity ≥95%, confirmed by HPLC
Validation NMR, HRMS, HPLC, X-ray crystallography Confirm structure and purity Ensures pharmaceutical grade quality

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Scientific Research Applications

Neuropharmacology

The compound is noted for its influence on neurotransmitter systems, particularly serotonin and dopamine pathways. Research suggests that it may exhibit neuropharmacological effects, which could be beneficial in treating mood disorders and other neurological conditions. The thiazole ring structure is often associated with antimicrobial and anti-inflammatory properties, indicating a broader spectrum of potential applications.

Antimicrobial Activity

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride shows promise as an antimicrobial agent. The thiazole moiety contributes to its activity against various pathogens, including fungi and bacteria. Studies have highlighted its effectiveness against resistant strains of Candida auris, a significant concern in clinical settings due to its high mortality rate associated with bloodstream infections .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The compound's structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, variations in the piperidine ring or substitutions on the thiazole can significantly impact its efficacy .

Case Study: Antifungal Activity

In a study examining the antifungal properties of piperidine derivatives, compounds similar to this compound were synthesized and tested against clinical isolates of Candida auris. The results indicated that these derivatives induced apoptotic cell death and disrupted cell cycle progression, showcasing their potential as novel antifungal agents .

Case Study: Anticancer Potential

Research has also explored the anticancer properties of related piperidine derivatives. For example, certain piperidine-based compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of critical signaling pathways . These findings suggest that this compound may also hold similar therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
This compoundContains thiazole and piperidine ringsPotential antimicrobial properties
N-Methyl-1-(1-thiazol-2-yl)ethylpiperidin-4-aminesMethylated version affecting solubilityEnhanced neuropharmacological effects
Thiazole-containing benzamidesIncorporates a benzamide moietyKnown for anti-cancer activity

This comparison highlights the unique attributes of this compound in relation to its structural analogs.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences and similarities between the target compound and analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride 1,3-Thiazol-2-yl C₈H₁₄Cl₂N₄S 269.19 Under investigation; thiazole enhances heterocyclic interactions
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride Benzooxazol-2-ylmethyl C₁₉H₂₂Cl₂N₄O 409.31 Kv1.5 potassium channel modulator; oxazole improves lipophilicity
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 267.18 Intermediate for drug synthesis; chlorine enhances electronegativity
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride 6-Methylpyrimidin-4-yl C₁₀H₁₆Cl₂N₄ 263.17 Research use; pyrimidine offers π-π stacking potential
1-(Cyclohex-2-en-1-ylmethyl)piperidin-4-amine dihydrochloride Cyclohexenylmethyl C₁₂H₂₄Cl₂N₂ 267.24 Aliphatic substituent increases hydrophobicity

Functional Group Impact on Properties

  • Thiazole vs. Pyrimidine derivatives (e.g., 1-(6-Methylpyrimidin-4-yl) analog) may exhibit stronger π-π interactions with aromatic residues in biological targets, while thiazole’s sulfur atom could enhance metabolic stability .
  • Salt Forms: Dihydrochloride salts (target compound and others) improve aqueous solubility compared to monohydrochloride or free base forms, critical for in vitro and in vivo studies .

Biological Activity

1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride is a synthetic compound that combines a thiazole ring with a piperidine moiety, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring that contributes to its biological activity and a piperidine structure that enhances its interaction with various biological targets. The molecular formula is C10_{10}H13_{13}Cl2_2N2_2S, with a molecular weight of approximately 247.79 g/mol. The presence of two hydrochloride groups increases its solubility, making it suitable for pharmaceutical applications.

The mechanism of action involves the interaction of the thiazole moiety with specific enzymes and receptors, potentially modulating their activity. Research indicates that this compound may inhibit enzymes linked to inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in neuropharmacology.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds containing thiazole rings are effective against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.22 μg/mL .

Microbial Strain MIC (μg/mL) Activity
Staphylococcus aureus0.22Strongly Inhibitory
Escherichia coli0.25Strongly Inhibitory
Pseudomonas aeruginosa0.35Moderately Inhibitory

2. Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory properties. The thiazole structure is known to interact with inflammatory mediators, which may lead to reduced inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

3. Neuropharmacological Effects

Research indicates that this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine. Its potential neuropharmacological effects suggest applications in treating conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

  • A study demonstrated that thiazole-containing compounds exhibited potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .
  • Another investigation into the anticonvulsant properties of thiazole derivatives revealed significant protective effects against seizures in animal models, suggesting possible therapeutic applications in epilepsy treatment .

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Coupling reactions between a thiazole-containing acid (e.g., thiazole-4-carboxylic acid derivatives) and piperidin-4-amine derivatives are common. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or DCM can yield the target compound .
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/MeOH) or recrystallization from ethanol/water mixtures improves purity.
  • Purity Validation : HPLC analysis (e.g., C18 column, 98–99% purity) and LC-MS (m/z matching theoretical values) confirm structural integrity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Exposure Mitigation : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage : Store in airtight containers at room temperature in a dry environment to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm thiazole (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 1.5–3.5 ppm for aliphatic protons) moieties .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C8H12Cl2N4S, theoretical m/z 265.02) .
  • Elemental Analysis : Validate Cl⁻ content (theoretical ~26.8%) to confirm dihydrochloride salt formation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform pharmacological interactions?

Methodological Answer:

  • Crystallographic Analysis : Use SHELX software (SHELXL for refinement) to resolve hydrogen bonds. Graph set analysis (e.g., Etter’s formalism) identifies donor-acceptor motifs (e.g., N–H···Cl or N–H···O interactions) .
  • Pharmacological Relevance : Strong hydrogen bonds with target receptors (e.g., kinase active sites) may enhance binding affinity. Compare with analogs lacking thiazole substituents to assess selectivity .

Q. How should researchers address discrepancies in bioactivity data across structural analogs?

Methodological Answer:

  • Experimental Variables : Control solvent polarity (e.g., DMSO vs. water), pH (adjust with buffers), and salt forms (e.g., dihydrochloride vs. free base) to isolate confounding factors .
  • Data Normalization : Express IC50 values relative to a common reference compound (e.g., staurosporine for kinase assays). Use statistical tools (e.g., ANOVA) to validate reproducibility .
  • Structural Modifications : Introduce substituents (e.g., methyl groups on thiazole) to probe steric/electronic effects and reconcile activity trends .

Q. What strategies resolve conflicting hazard classifications among structurally related piperidine-thiazole derivatives?

Methodological Answer:

  • Risk Assessment : Cross-reference GHS classifications of analogs (e.g., acute oral toxicity in pyrimidine analogs vs. unclassified thiazole derivatives) .
  • In Silico Tools : Use QSAR models to predict toxicity endpoints (e.g., LD50) based on substituent electronegativity and logP values .
  • Empirical Testing : Conduct acute toxicity assays (OECD Guideline 423) for compounds lacking SDS data, prioritizing analogs with nitro or halogen substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride
Reactant of Route 2
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1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.